8-{[benzyl(methyl)amino]methyl}-7-(4-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
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Description
8-{[benzyl(methyl)amino]methyl}-7-(4-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a useful research compound. Its molecular formula is C23H24FN5O2 and its molecular weight is 421.476. The purity is usually 95%.
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Scientific Research Applications
Chemical Structure and Geometry Research on the molecular structure of 8-benzylamino derivatives reveals typical geometry within the purine system, indicating specific spatial arrangements that could influence biological activity. These structural insights are crucial for understanding the interactions of such compounds with biological targets and for guiding the synthesis of new derivatives with optimized properties (Karczmarzyk et al., 1995).
Protective Group Utilization in Synthesis The use of thietanyl protective groups in the synthesis of 8-substituted 1-benzyl-3-methyl-3,7-dihydro-1H-purine-2,6-diones demonstrates a novel approach to overcoming challenges related to the simultaneous protection and deprotection of sensitive functional groups. This methodology facilitates the creation of derivatives with potential biological activities, showcasing the versatility and strategic depth in synthetic organic chemistry (Khaliullin & Shabalina, 2020).
Oxidation Reactions for Purine Derivatives Studies on the oxidation of N6-alkyladenines highlight the chemical reactivity of purine derivatives, leading to the formation of N1-oxides. These reactions expand the chemical toolkit available for modifying purine structures, potentially opening new avenues for the development of purine-based therapeutics with tailored pharmacological profiles (Itaya et al., 1996).
Anticonvulsant Activity of Triazolo[4,3-a]pyrazines Research into the anticonvulsant properties of 8-amino-3-benzyl-1,2,4-triazolo[4,3-a]pyrazines, which share core purine-like structures, underscores the potential of purine analogues in the development of new therapies for epilepsy and other seizure disorders. These findings suggest that modifications to the purine scaffold can result in significant pharmacological activities, offering a basis for the exploration of similar derivatives for neurological applications (Kelley et al., 1995).
Properties
IUPAC Name |
8-[[benzyl(methyl)amino]methyl]-7-[(4-fluorophenyl)methyl]-1,3-dimethylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN5O2/c1-26(13-16-7-5-4-6-8-16)15-19-25-21-20(22(30)28(3)23(31)27(21)2)29(19)14-17-9-11-18(24)12-10-17/h4-12H,13-15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZUUJDIVSZNATQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN(C)CC3=CC=CC=C3)CC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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